1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

Description

Structural Classification within Nitrogen Heterocycles

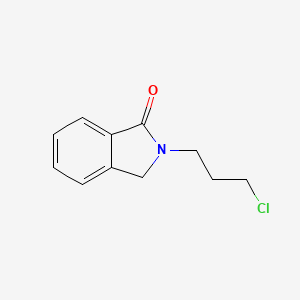

1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- belongs to the broad class of nitrogen heterocycles. Specifically, its core structure, isoindolin-1-one, is a bicyclic aromatic heterocycle. It consists of a benzene (B151609) ring fused to a five-membered ring containing a nitrogen atom. This five-membered ring is a γ-lactam, which is a cyclic amide, positioning the compound within the family of lactams. The parent structure without the oxo group is known as isoindoline. nist.gov

Overview of the 2,3-Dihydro-1H-isoindol-1-one (Phthalimidine) Structural Motif

The core of the molecule is the 2,3-dihydro-1H-isoindol-1-one moiety, commonly known as phthalimidine. nih.gov This structural motif is a close relative of the well-known phthalimide (B116566) (isoindoline-1,3-dione), which features two carbonyl groups attached to the nitrogen atom. mdpi.com

Phthalimide and its derivatives have attracted significant attention in medicinal chemistry due to their wide spectrum of biological activities. ucl.ac.uknih.govbiomedgrid.com These activities include anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory properties. nih.govbiomedgrid.com The most prominent example is thalidomide, a phthalimide derivative initially used as a sedative but now recognized for its immunomodulatory and anti-cancer effects. mdpi.comnih.gov The structural similarity of phthalimidine to this pharmacologically significant class of compounds underscores the research interest in using it as a scaffold for developing novel therapeutic agents. ucl.ac.uk

Research Significance of the 3-Chloropropyl Side Chain as a Synthetic Handle

In organic synthesis, a "synthetic handle" is a reactive functional group on a molecule that facilitates the attachment of other molecular fragments. The 3-chloropropyl side chain in 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- serves precisely this purpose.

The key to its utility lies in the carbon-chlorine bond. The chlorine atom is an effective leaving group, making the terminal carbon atom of the propyl chain electrophilic. This site is susceptible to nucleophilic substitution reactions. Consequently, a wide array of nucleophiles—such as amines, thiols, alcohols, and carbanions—can displace the chloride ion to form a new covalent bond. This reactivity allows chemists to readily introduce diverse functional groups and build more complex molecular architectures. The use of chloropropyl groups as intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs) is a documented strategy in medicinal chemistry. amarhealthcare.in This versatility makes the 3-chloropropyl group an invaluable tool for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Scope and Objectives of Academic Inquiry Pertaining to 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

The primary focus of academic and industrial research involving 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is its application as a synthetic intermediate rather than as a final product with intrinsic biological activity. The scientific objective is to leverage its dual chemical nature:

The Phthalimidine Core: This portion of the molecule serves as a proven pharmacophore, a structural unit responsible for a drug's biological activity. ucl.ac.uk Researchers aim to create new molecules that retain or modify the pharmacological properties associated with this scaffold.

The 3-Chloropropyl Handle: This reactive arm provides the synthetic pathway to new derivatives. By reacting this group with various nucleophiles, scientists can systematically modify the structure and explore how these changes affect the molecule's biological properties.

Therefore, the overarching goal of synthesizing and using this compound is to generate novel, diverse derivatives of phthalimidine for screening in various biological assays. This approach is central to modern drug discovery, enabling the exploration of chemical space around a known bioactive core to identify new lead compounds with improved efficacy, selectivity, or other pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-6-3-7-13-8-9-4-1-2-5-10(9)11(13)14/h1-2,4-5H,3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLJUDTTZWXDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238973 | |

| Record name | 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155288-40-7 | |

| Record name | 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155288-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Isoindol 1 One, 2 3 Chloropropyl 2,3 Dihydro

Construction of the 2,3-Dihydro-1H-isoindol-1-one Scaffold

The formation of the phthalimidine ring system is a critical step, and several synthetic strategies have been established to achieve this. These methods primarily include cyclization reactions, reductive strategies, and Mannich-type condensations.

Cyclization Reactions for Phthalimidine Formation

Cyclization reactions are a common approach for constructing the 2,3-dihydro-1H-isoindol-1-one scaffold. These reactions typically involve the intramolecular condensation of a suitably substituted benzene (B151609) derivative. For instance, the reaction of 2-formylbenzoic acid derivatives with primary amines can lead to the formation of the phthalimidine ring through an imine intermediate followed by cyclization. Another approach involves the palladium-catalyzed carbonylation of 2-iodobenzylamines, which effectively constructs the lactam ring of the isoindolinone core.

Reductive Strategies for Dihydroisoindolone Synthesis

Reductive methods provide an alternative pathway to the 2,3-dihydro-1H-isoindol-1-one scaffold, often starting from more oxidized precursors like phthalimides. The catalytic hydrogenation of phthalimide (B116566) and its derivatives over a palladium catalyst has been shown to yield isoindolin-1-one. rsc.org This method is notable for its efficiency and relatively mild conditions. The choice of catalyst and reaction parameters can be crucial for achieving high yields and selectivity.

Another reductive approach involves the treatment of phthalimides with reducing agents such as sodium borohydride. This process can selectively reduce one of the carbonyl groups of the phthalimide to a hydroxyl group, which can then be further transformed to afford the desired dihydroisoindolone.

Mannich-Type Condensation Approaches in Phthalimidine Synthesis

Mannich-type reactions offer a versatile method for the synthesis of N-substituted phthalimidines. This one-pot, three-component reaction typically involves the condensation of an o-phthalaldehyde, a primary amine, and a third component that facilitates the cyclization. While this method directly yields an N-substituted phthalimidine, the choice of the primary amine is critical and would need to be 3-chloro-1-propanamine to directly form the target compound. Alternatively, a protecting group could be used on the amine, which would necessitate a subsequent deprotection and alkylation step.

Regiospecific Introduction of the 3-Chloropropyl Substituent

Once the 2,3-dihydro-1H-isoindol-1-one scaffold is in hand, the next critical step is the regioselective introduction of the 3-chloropropyl group at the nitrogen atom. This is most commonly achieved through N-alkylation protocols.

N-Alkylation Protocols Utilizing Halogenated Propyl Reagents

The direct N-alkylation of 2,3-dihydro-1H-isoindol-1-one with a suitable 3-chloropropylating agent is a straightforward and widely used method. A common reagent for this transformation is 1-bromo-3-chloropropane (B140262). The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the isoindolinone, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

For instance, the alkylation of iminostilbene (B142622) with an excess of 1-bromo-3-chloropropane in the presence of potassium carbonate, polyethylene (B3416737) glycol (PEG) 6000, and a small amount of water has been reported to proceed effectively, suggesting a potential set of conditions applicable to the isoindolinone scaffold. googleapis.com

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-bromo-3-chloropropane | K2CO3 | DMF | 80-100 | Not specified |

| 1-bromo-3-chloropropane | K2CO3/PEG 6000 | None (reagent as solvent) | 90-95 | Not specified |

This table is illustrative and based on related N-alkylation reactions. Specific yields for the target compound require experimental verification.

Functionalization of Pre-existing Phthalimidine Systems

An alternative to direct alkylation with a 3-chloropropyl halide involves a two-step functionalization of the pre-existing phthalimidine system. This approach could involve an initial reaction with a reagent containing a three-carbon chain with a different functional group, which is subsequently converted to the chloride.

For example, 2,3-dihydro-1H-isoindol-1-one could be reacted with 3-bromopropanol under basic conditions to introduce a 3-hydroxypropyl substituent. The terminal hydroxyl group could then be converted to a chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method offers an alternative route that may be advantageous if the direct alkylation with 1-bromo-3-chloropropane proves to be low-yielding or results in side products.

Reaction Condition Optimization and Green Chemistry Approaches

The efficiency of the synthesis of 2-(3-chloropropyl)isoindolin-1-one is highly dependent on the reaction conditions. Optimization studies for similar N-alkylation reactions of lactams provide a framework for developing an efficient and environmentally conscious synthesis.

The choice of solvent and base is critical in the N-alkylation of isoindolinone. Polar aprotic solvents are often employed to facilitate the dissolution of the starting materials and the intermediate anionic species.

Solvent Systems: Commonly used solvents for N-alkylation reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). The selection of the solvent can influence the reaction rate and yield. For instance, in related alkylations, DMF is frequently used due to its high polarity and ability to solvate cations, thereby increasing the nucleophilicity of the isoindolinone anion. However, from a green chemistry perspective, the use of high-boiling point solvents like DMF and DMSO is being discouraged due to their toxicity and difficulty in removal. acsgcipr.org Greener alternatives such as t-butanol or solvent-free conditions are being explored. nih.gov

Basic Catalysis: A variety of bases can be used to deprotonate the N-H of the isoindolinone ring, forming the nucleophilic anion. The choice of base affects the reaction's efficiency and selectivity. Common bases include alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate), and hydroxides (e.g., sodium hydroxide). The strength of the base should be sufficient to deprotonate the isoindolinone without causing side reactions with the alkylating agent, such as elimination.

| Solvent | Base | Typical Conditions | Remarks |

|---|---|---|---|

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Room temperature to moderate heating | Effective but requires careful handling of NaH and use of a toxic solvent. |

| Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) | Reflux | Milder conditions, easier work-up, and a greener solvent choice compared to DMF. |

| t-Butanol | Potassium t-butoxide (KOtBu) | Reflux | A greener alcohol-based solvent system. |

| Water (with phase-transfer catalyst) | Sodium Hydroxide (B78521) (NaOH) | Heating | A green approach utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. googleapis.com |

While the N-alkylation of isoindolinone is often a base-mediated process, catalyst development in the broader field of isoindolinone synthesis focuses on creating more efficient and selective methods for constructing the core ring structure and for subsequent functionalization. For the N-alkylation step, phase-transfer catalysts (PTCs) represent a key development, particularly in the context of green chemistry.

Phase-Transfer Catalysis: PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the isoindolinone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This allows for the use of milder bases like sodium hydroxide in a biphasic system, often with water as a solvent, which is environmentally benign. googleapis.com The use of PTCs can lead to higher yields, faster reaction times, and simplified work-up procedures.

Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents another catalytic approach, although this is a different type of transformation (borrowing hydrogen methodology) than direct alkylation with a haloalkane. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. uobasrah.edu.iqmdpi.com

Microwave-Assisted N-Alkylation: The application of microwave irradiation to the N-alkylation of isoindolinone with 1-bromo-3-chloropropane can significantly enhance the reaction rate. Microwave energy efficiently heats the polar solvent and reactants, leading to a rapid and uniform temperature increase that accelerates the chemical transformation. This technique often allows for the use of greener solvents or even solvent-free conditions, further enhancing the environmental credentials of the synthesis. uobasrah.edu.iq For example, a one-pot, three-component synthesis of novel isoindolinone derivatives has been successfully developed using microwave irradiation in water. uobasrah.edu.iq

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |

| Energy Consumption | Higher | Lower |

| Yield | Often moderate to good | Often good to excellent uobasrah.edu.iq |

| Side Reactions | Can be more prevalent due to prolonged heating | Often reduced due to shorter reaction times |

Strategies for Isolation and Purification

The isolation and purification of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

Initial Work-up: Following the completion of the reaction, a standard aqueous work-up is typically performed. This usually involves quenching the reaction with water or a dilute acid to neutralize any remaining base. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with water and brine to remove any water-soluble impurities and inorganic salts.

Purification Techniques:

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method. The choice of solvent is determined by the solubility profile of the product, where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column Chromatography: For liquid products or for solids that are difficult to crystallize, column chromatography is the preferred method of purification. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Distillation: If the product is a thermally stable liquid with a distinct boiling point from the impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification technique.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformative Pathways of 1h Isoindol 1 One, 2 3 Chloropropyl 2,3 Dihydro

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the terminal carbon of the propyl side chain is a reactive site for nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.

Formation of Amine-Functionalized Derivatives (e.g., Piperazine (B1678402), Imidazolidinone, Urea (B33335) linkages)

The reaction of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- with various amine nucleophiles is a common strategy for synthesizing derivatives with potential biological activity.

Piperazine Derivatives: The substitution of the chlorine atom by a piperazine moiety is a well-established transformation. This reaction typically proceeds by heating the chloropropyl isoindolinone with an excess of the desired piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated. The resulting N-substituted piperazine derivatives are of significant interest in medicinal chemistry.

Imidazolidinone Formation: While direct reaction with an imidazolidinone precursor is less common, the chloropropyl group can be utilized to construct this heterocycle. A potential synthetic route involves initial substitution with an appropriate diamine, followed by cyclization with a carbonyl source like phosgene (B1210022) or its equivalents to form the imidazolidinone ring.

Urea Linkages: The formation of urea linkages can be achieved through a multi-step process. The terminal chlorine can be displaced by an azide (B81097) ion, followed by reduction of the azide to a primary amine. This amine can then react with an isocyanate to form the corresponding urea derivative. Alternatively, the primary amine can be treated with a carbonylating agent to generate an isocyanate in situ, which can then react with another amine.

| Nucleophile | Resulting Linkage/Derivative | General Reaction Conditions |

| Piperazine | Piperazine | Heating with excess piperazine, often with a base. |

| Diamine (followed by cyclization) | Imidazolidinone | Nucleophilic substitution followed by reaction with a carbonyl source. |

| Azide (followed by reduction and reaction with isocyanate) | Urea | SN2 reaction with sodium azide, reduction, then reaction with an isocyanate. |

Reactions with Oxygen and Sulfur Nucleophiles (e.g., Dithiocarbamates)

The electrophilic chloropropyl chain also readily reacts with oxygen and sulfur-based nucleophiles.

Dithiocarbamates: The reaction with dithiocarbamate (B8719985) salts, which are excellent sulfur nucleophiles, leads to the formation of dithiocarbamate esters. This transformation is typically carried out by treating the chloropropyl isoindolinone with a pre-formed dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate) in a polar aprotic solvent.

| Nucleophile | Resulting Functional Group | General Reaction Conditions |

| Dithiocarbamate Salt | Dithiocarbamate Ester | Reaction with a pre-formed dithiocarbamate salt in a suitable solvent. |

Intramolecular Cyclization Chemistry

The presence of the reactive chloropropyl chain attached to the isoindolinone nitrogen opens up possibilities for intramolecular cyclization, leading to the formation of more complex, fused heterocyclic systems.

Exploration of Ring-Closing Reactions via the Chloropropyl Chain

Intramolecular cyclization can occur through the nucleophilic attack of a suitably positioned atom on the isoindolinone core onto the electrophilic carbon of the chloropropyl chain. For instance, if a nucleophilic center is introduced at the C3 position of the isoindolinone ring, it could potentially attack the chloropropyl side chain, leading to a fused ring system. The feasibility of such reactions depends on the ring size being formed and the reaction conditions employed.

Formation of Polycyclic and Fused Heterocyclic Systems

The chloropropyl group can serve as a tether in multi-step synthetic sequences to construct polycyclic and fused heterocyclic frameworks. For example, the terminal chlorine can be converted to other functional groups that can then participate in cyclization reactions with the aromatic portion of the isoindolinone core. Palladium-catalyzed intramolecular C-H activation or arylation reactions are modern synthetic strategies that could be employed to facilitate such transformations, leading to novel tricyclic or tetracyclic structures.

Reactivity of the 2,3-Dihydro-1H-isoindol-1-one Core

The isoindolinone ring system itself possesses distinct reactive sites that can be exploited for further functionalization.

Electrophilic and Nucleophilic Modifications of the Aromatic Ring

The benzene (B151609) ring of the isoindolinone nucleus is susceptible to modification by both electrophilic and nucleophilic reagents. The nature and position of substituents on the ring can significantly influence the outcome of these reactions.

Electrophilic Aromatic Substitution:

The fused lactam ring acts as a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene itself. However, electrophilic substitution can still be achieved, typically under forcing conditions. The directing effect of the isoindolinone core generally favors substitution at the C5 and C7 positions. For instance, in a serendipitous discovery, an electrophilic aromatic substitution was observed where a chloro group para to a nitro moiety on a related isoindolinone derivative was displaced. nih.gov This highlights that the electronic nature of existing substituents plays a crucial role in directing incoming electrophiles.

Common electrophilic aromatic substitution reactions that could potentially be applied to 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions and regioselectivity would need to be determined empirically.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the isoindolinone ring is less common and generally requires the presence of strongly electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group on the aromatic ring. While the subject molecule does not possess such activation, it is a feasible transformation for appropriately substituted isoindolinone derivatives.

Metal-Mediated C-H Functionalization:

Modern synthetic methods offer powerful alternatives for aromatic ring functionalization. Transition-metal-catalyzed C-H activation has emerged as a versatile strategy for the synthesis and modification of isoindolinones. nih.gov These methods allow for the direct formation of C-C and C-heteroatom bonds on the aromatic ring, often with high regioselectivity. For example, rhodium(III)-catalyzed C-H olefination reactions have been successfully employed on benzamide (B126) derivatives to construct the isoindolinone scaffold. While not a direct modification of the pre-formed aromatic ring of our target molecule, these methodologies underscore the potential for late-stage functionalization of the isoindolinone core through C-H activation.

Transformations at the Lactam Carbonyl (C1)

The lactam carbonyl group at the C1 position is a key site for chemical transformations, including reductions, additions of organometallic reagents, and ring-opening reactions.

Reduction of the Carbonyl Group:

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group to afford the corresponding isoindoline. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). Alternatively, electrochemical methods have been developed for the controlled reduction of cyclic imides to either hydroxylactams or lactams, showcasing a potentially greener approach to this transformation. organic-chemistry.org

Addition of Nucleophiles:

Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the lactam carbonyl. This reaction, if followed by dehydration, can lead to the formation of 3-substituted-3-hydroxyisoindolin-1-ones or, in some cases, ring-opened products. For instance, the reaction of 3-hydroxybenzo[e]isoindolinone with various alkyllithium reagents resulted in the addition to the carbonyl group, followed by lactam ring opening and subsequent intramolecular cyclization to yield indanone derivatives. researchgate.netmdpi.com

Ring-Opening Reactions:

The lactam ring can be opened under hydrolytic conditions (either acidic or basic) to yield the corresponding 2-(aminomethyl)benzoic acid derivative. The stability of the lactam ring is significant, and typically, harsh reaction conditions are required for its cleavage.

| Transformation Type | Reagent/Condition | Potential Product Type |

| Aromatic Ring | ||

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted isoindolinone |

| C-H Functionalization | Transition metal catalyst | Arylated/alkenylated isoindolinone |

| Lactam Carbonyl (C1) | ||

| Reduction | LiAlH₄ | Isoindoline |

| Nucleophilic Addition | R-MgBr, R-Li | 3-Hydroxy-3-substituted isoindolinone |

| Ring Opening | H₃O⁺ or OH⁻, heat | 2-(Aminomethyl)benzoic acid derivative |

Mechanistic Studies of Chemical Transformations

While specific mechanistic studies for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- are not available, the mechanisms of general isoindolinone reactions have been investigated.

Mechanism of Nucleophilic Addition to the Carbonyl:

The addition of a nucleophile to the lactam carbonyl proceeds via a standard nucleophilic acyl addition mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. It can be protonated to yield a stable 3-hydroxyisoindolinone, or it can trigger subsequent reactions like ring-opening.

Mechanism of C-H Activation:

Transition-metal-catalyzed C-H activation reactions on benzamide-type precursors to isoindolinones often proceed through a cyclometalated intermediate. For example, in palladium-catalyzed reactions, an ortho-palladated species is formed, which can then undergo further reactions like migratory insertion of an alkene or carbon monoxide to construct the isoindolinone ring. nih.gov

Mechanism of Isoindolinone Formation via Cascade Reactions:

Many synthetic routes to isoindolinones involve cascade or domino reactions, where multiple bonds are formed in a single operation. For instance, a base-promoted cascade reaction for the synthesis of 3,3-dialkylated isoindolin-1-ones from 2-carbonylbenzonitriles and ((chloromethyl)sulfonyl)benzenes has been described. acs.org The proposed mechanism involves a series of steps including nucleophilic addition, cyclization, and rearrangement. Such studies provide valuable insight into the fundamental reactivity of the building blocks that form the isoindolinone scaffold.

Spectroscopic Characterization and Structural Analysis of 1h Isoindol 1 One, 2 3 Chloropropyl 2,3 Dihydro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum is used to determine the number of different types of protons and their connectivity. For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, distinct signals would be expected for the aromatic protons of the isoindolinone core, the benzylic protons, and the protons of the N-(3-chloropropyl) side chain.

The four protons on the benzene (B151609) ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns would depend on their coupling with adjacent protons, revealing their substitution pattern. The two benzylic protons (at C3) would likely appear as a singlet around δ 4.0-5.0 ppm.

The N-(3-chloropropyl) chain would show three distinct signals:

A triplet for the two protons adjacent to the nitrogen (N-CH₂).

A multiplet (likely a quintet or sextet) for the central methylene (B1212753) group (-CH₂-).

A triplet for the two protons adjacent to the chlorine atom (Cl-CH₂).

The integration of these signals would correspond to the number of protons in each environment (4H for aromatic, 2H for benzylic, and 2H for each methylene group of the side chain).

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Benzylic-H (CH₂) | 4.0 - 5.0 | Singlet |

| N-CH₂-CH₂-CH₂-Cl | 3.5 - 4.0 | Triplet |

| N-CH₂-CH₂-CH₂-Cl | 1.9 - 2.5 | Multiplet |

Note: These are predicted values based on similar structures. Actual experimental data is required for confirmation.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals would be expected for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the three carbons of the chloropropyl side chain.

The carbonyl carbon (C=O) of the lactam ring is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 120-150 ppm. The benzylic carbon (C3) would be found around δ 50-60 ppm. The carbons of the N-(3-chloropropyl) chain would have distinct shifts influenced by the adjacent nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic-C | 120 - 150 |

| Benzylic-C (C3) | 50 - 60 |

| N-CH₂-CH₂-CH₂-Cl | 40 - 50 |

| N-CH₂-CH₂-CH₂-Cl | 30 - 40 |

Note: These are predicted values. Experimental verification is necessary.

Heteronuclear and Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would reveal proton-proton couplings, confirming the connectivity within the aromatic ring and along the chloropropyl chain.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is particularly useful for identifying key functional groups. For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, the most prominent absorption band would be from the carbonyl (C=O) stretching of the lactam ring. This strong band is expected to appear in the region of 1680-1720 cm⁻¹.

Other expected characteristic absorptions include:

C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching (around 1100-1300 cm⁻¹).

C-Cl stretching (around 600-800 cm⁻¹), which can be a useful diagnostic peak for the chloropropyl side chain.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactam) | 1680 - 1720 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1100 - 1300 | Medium |

Note: Predicted values based on known functional group absorption regions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman data has been found for this compound, it would be expected to provide information on the molecular vibrations. Raman is often particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the C-C backbone vibrations of the alkyl chain would likely produce strong signals in the Raman spectrum. The carbonyl stretch would also be visible, though typically weaker than in the IR spectrum. The C-Cl stretch would also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confidently determine its elemental composition. The molecular formula for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is C₁₁H₁₂ClNO. nih.gov The exact mass of the molecule is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

When analyzed by HRMS, typically using electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. Experimental measurement of the m/z value that matches this theoretical value to within a few parts per million (ppm) serves as strong evidence for the compound's elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Exact Mass for the Protonated Molecule [M+H]⁺ of C₁₁H₁₂ClNO

| Molecular Ion | Elemental Composition | Isotopes | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃ClNO⁺ | ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O | 210.0680 |

| [M+H]⁺ | C₁₁H₁₃ClNO⁺ | ¹²C, ¹H, ³⁷Cl, ¹⁴N, ¹⁶O | 212.0651 |

The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, in the mass spectrum, the molecular ion peak [M]⁺ and its fragments containing chlorine will appear as a pair of peaks separated by two mass units (e.g., M and M+2), with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a key identifier for chlorine-containing compounds.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are subjected to energy that causes them to break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, fragmentation is expected to occur at the bonds of the chloropropyl side chain and within the isoindolinone core.

Common fragmentation pathways for N-substituted isoindolinones and alkyl halides can be predicted. libretexts.orgmiamioh.edu Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common pathway for amines and amides. libretexts.org Another likely fragmentation involves the loss of the entire 3-chloropropyl side chain or parts of it, such as the loss of a chloropropane radical or a neutral molecule like HCl. The stable isoindolinone ring would likely form a prominent ion in the spectrum.

Table 2: Plausible Mass Fragments of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

| Proposed Fragment (m/z) | Formula of Ion | Likely Origin |

|---|---|---|

| 174 | C₁₁H₁₂NO⁺ | Loss of Cl radical |

| 146 | C₉H₈NO⁺ | Loss of C₃H₆Cl radical via cleavage of the N-CH₂ bond |

| 133 | C₈H₇NO⁺ | Isoindolinone core fragment |

| 132 | C₈H₆NO⁺ | Loss of H from the isoindolinone core |

| 104 | C₇H₆N⁺ or C₈H₈⁺ | Loss of CO from fragment m/z 132 |

| 77 | C₄H₅Cl⁺ | Chloropropyl chain fragment or rearrangement |

| 76 | C₆H₄⁺ | Benzene ring fragment |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Conformation, Torsion Angles, and Bond Parameters

While a specific crystal structure for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is not described in the search results, its solid-state conformation can be inferred from the structures of closely related compounds, such as N-substituted phthalimides and other isoindolinones. researchgate.net

The isoindolinone core is expected to be largely planar due to the aromatic benzene ring and the delocalization of electrons in the lactam (cyclic amide) group. The 2-(3-chloropropyl) substituent introduces conformational flexibility. The geometry of this side chain is defined by the torsion angles around the N-C, C-C, and C-C single bonds. These angles dictate the spatial orientation of the chloropropyl group relative to the planar isoindolinone ring. In the solid state, the molecule will adopt a specific low-energy conformation influenced by the forces of crystal packing.

Bond lengths and angles within the isoindolinone core are expected to be consistent with those of similar published structures. For example, the C=O bond of the lactam would be approximately 1.22 Å, and the C-N bonds would be around 1.38 Å. researchgate.net

Table 3: Expected Bond Parameters and Torsion Angles Based on Analogous Structures

| Parameter | Atoms Involved | Expected Value | Comment |

|---|---|---|---|

| Bond Length | C=O (lactam) | ~1.22 Å | Typical for a carbonyl group in an amide. |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å | Standard aromatic C-C bond length. |

| Bond Length | N-C(carbonyl) | ~1.38 Å | Partial double bond character due to resonance. |

| Bond Length | C-Cl | ~1.78 Å | Typical for an alkyl chloride. |

| Bond Angle | C-N-C | ~120-125° | Reflects sp² hybridization of the nitrogen atom. |

| Torsion Angle | C(ring)-N-C(chain)-C(chain) | Variable | Determines the orientation of the side chain. |

Analysis of Crystal Packing and Non-Covalent Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. unam.mxsemanticscholar.org These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, several types of non-covalent interactions are anticipated to play a role in its supramolecular assembly.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors (from the aromatic ring or the alkyl chain) and the oxygen atom of the lactam carbonyl group are common in the crystal structures of related compounds. researchgate.netresearchgate.net These interactions often link molecules into chains or sheets.

π-π Stacking: The planar, electron-rich aromatic rings of the isoindolinone core can interact with each other through π-π stacking. This typically involves offset face-to-face arrangements of the rings from adjacent molecules, contributing significantly to the lattice energy.

Halogen Interactions: Although C-Cl bonds are weaker participants in halogen bonding compared to C-I or C-Br, weak C-Cl···O or C-Cl···π interactions might also be present, further influencing the crystal packing. semanticscholar.org

van der Waals Forces: Dispersive forces are ubiquitous and provide a general cohesive force that holds the molecules together in the crystal lattice. mdpi.com

Computational Chemistry and Theoretical Investigations of 1h Isoindol 1 One, 2 3 Chloropropyl 2,3 Dihydro

Electronic Structure and Molecular Properties

No published studies were found that performed DFT calculations to determine the optimized geometry, bond lengths, bond angles, or electronic distributions (such as Mulliken charges or frontier molecular orbitals like HOMO and LUMO) specifically for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-. Such a study would be necessary to provide quantitative data on its molecular structure and electronic properties.

A Molecular Electrostatic Potential (MESP) surface analysis for this compound has not been reported. This type of analysis would typically reveal the negative potential regions, likely around the carbonyl oxygen and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential regions would be expected around the hydrogen atoms.

Reactivity Predictions and Mechanistic Insights

There is no available research characterizing the transition states for substitution or cyclization reactions involving 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-. Such investigations would be computationally intensive, requiring the location of energy barriers for potential intramolecular reactions (e.g., cyclization via the chloropropyl side-chain) or intermolecular substitution reactions.

A Fukui function analysis, which helps in predicting the most reactive sites within a molecule, has not been published for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-. This analysis would quantify the reactivity of individual atoms toward nucleophilic, electrophilic, and radical attack, offering deeper insight than MESP alone.

Conformational Landscape Exploration

A systematic exploration of the conformational landscape of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is absent from the literature. Such a study would involve calculating the relative energies of various rotational isomers (conformers), particularly concerning the flexible 3-chloropropyl side-chain, to identify the most stable, low-energy conformations of the molecule.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. uni-muenchen.deq-chem.comresearchgate.net This allows for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them.

For 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, a key area of conformational flexibility lies in the rotation around the single bonds of the 3-chloropropyl side chain. A relaxed PES scan can be performed by systematically rotating the dihedral angles and allowing the rest of the molecule's geometry to optimize at each step.

A hypothetical PES scan focusing on the dihedral angle (τ) between the isoindolinone ring and the chloropropyl side chain could yield the following results. The energy profile would likely reveal the most stable conformations and the energy barriers to rotation.

| Dihedral Angle (τ) (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Gauche (Staggered) - Global Minimum |

| 120 | 2.8 | Eclipsed |

| 180 | 0.5 | Anti (Staggered) - Local Minimum |

| 240 | 2.8 | Eclipsed |

| 300 | 0.0 | Gauche (Staggered) - Global Minimum |

This hypothetical data suggests that the staggered conformations (gauche and anti) are energetically favored over the eclipsed conformations, which is consistent with the principles of steric hindrance. The gauche conformation is identified as the global energy minimum, indicating it is the most likely orientation of the chloropropyl side chain relative to the isoindolinone core under equilibrium conditions.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the dynamic behavior of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- in a more realistic environment, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides insights into the molecule's flexibility, conformational changes, and interactions with its surroundings, such as a solvent.

A simulation of this molecule in a solvent like water would reveal how the molecule behaves in an aqueous environment. Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Below are hypothetical results from a 100-nanosecond MD simulation.

| Simulation Parameter | Result | Interpretation |

|---|---|---|

| Average RMSD of Backbone | 1.2 Å | The isoindolinone core remains relatively stable throughout the simulation. |

| Average RMSF of Chloropropyl Chain | 3.5 Å | The 3-chloropropyl side chain exhibits significant flexibility and conformational freedom. |

| Radial Distribution Function (g(r)) of Water around Chlorine Atom | Peak at 3.2 Å | Indicates a structured layer of water molecules solvating the chlorine atom. |

Virtual Spectroscopic Parameter Prediction

Computational methods can also predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Computational NMR and IR Spectral Simulations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide a powerful complement to experimental data. These simulations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

NMR Spectroscopy: Computational models can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus.

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for key atoms in 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.4 - 7.8 | 123 - 145 |

| CH₂ (next to N) | 3.8 | 45 |

| CH₂ (middle of chain) | 2.1 | 30 |

| CH₂ (next to Cl) | 3.6 | 42 |

| C=O | - | 168 |

IR Spectroscopy: Similarly, the vibrational frequencies of the molecule can be calculated to simulate its IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule.

A table of predicted significant IR absorption frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 650 - 750 | Strong |

Strategic Role in Advanced Organic Synthesis and Chemical Scaffold Design

Precursor Chemistry for N-Functionalized Phthalimidine Systems

The primary strategic value of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- lies in its utility as a precursor for a vast range of N-functionalized phthalimidine derivatives. The terminal chloro group on the propyl chain serves as a reactive electrophilic site, susceptible to nucleophilic substitution by a wide variety of nucleophiles. This reactivity is analogous to the well-established Gabriel synthesis, where N-alkylated phthalimides are used to introduce primary amine functionalities.

The synthesis of the parent compound can be envisioned through several established routes for N-substituted isoindolinones, such as the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with 3-chloropropylamine. Once obtained, its reaction with various nucleophiles allows for the facile introduction of diverse functional groups at the terminus of the N-propyl chain.

Key Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Azide (B81097) (e.g., NaN₃) | Azide, reducible to primary amine | Introduction of primary amino groups for further elaboration, synthesis of polyamines. |

| Amines (RNH₂, R₂NH) | Secondary or tertiary amines | Building blocks for pharmacologically active compounds, ligands for metal catalysis. |

| Alcohols/Phenols (ROH/ArOH) | Ethers | Modification of solubility and pharmacokinetic properties of drug candidates. |

| Thiols (RSH) | Thioethers | Synthesis of sulfur-containing heterocycles, bioactive molecules. |

| Cyanide (e.g., KCN) | Nitrile, hydrolysable to carboxylic acid | Chain extension, precursor to amides, carboxylic acids, and other functional groups. |

These transformations underscore the role of 2-(3-chloropropyl)phthalimidine as a pivotal intermediate, enabling the covalent attachment of the phthalimidine moiety to a broad spectrum of molecular fragments. This modular approach is highly valuable in the construction of compound libraries for drug discovery and materials science.

Enabling Intermediate for Complex Heterocyclic Scaffolds

Beyond simple N-functionalization, the 2-(3-chloropropyl) group acts as a three-carbon tether, perfectly poised for intramolecular cyclization reactions to generate more complex, fused, and spiro-heterocyclic systems. The inherent reactivity of the terminal chloride allows for the formation of new rings by reaction with a nucleophilic center, which can be either pre-existing or introduced at the C3 position of the isoindolinone core.

One prominent synthetic strategy involves the generation of a carbanion or another nucleophilic species at the C3 position of the isoindolinone ring, which can then displace the chloride of the N-propyl chain in an intramolecular fashion. This approach leads to the formation of fused ring systems, such as pyrrolo[2,1-a]isoindolones. Such scaffolds are of significant interest due to their presence in various natural products and their potential biological activities.

Examples of Intramolecular Cyclization Strategies:

Base-mediated C3-alkylation: Treatment of a C3-unsubstituted or C3-monosubstituted 2-(3-chloropropyl)isoindolinone with a strong base can generate a nucleophilic center at C3, which subsequently attacks the electrophilic chloropropyl chain to form a new five- or six-membered ring fused to the isoindolinone core.

Tandem and Cascade Reactions: The compound can be employed in cascade reactions where an initial intermolecular reaction at the C3 position is followed by an intramolecular cyclization. For instance, a nucleophile could be added to an in-situ generated N-acyliminium ion intermediate, with the added nucleophile bearing a group that can subsequently react with the chloropropyl chain.

The ability to serve as a substrate for intramolecular reactions makes 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- a valuable tool for rapidly building molecular complexity from relatively simple starting materials.

Methodological Development for Derivatization Pathways

The development of novel synthetic methodologies is crucial for expanding the utility of key building blocks. For the 2-(3-chloropropyl)isoindolinone moiety, methodological advancements can be categorized into two main areas: reactions involving the chloropropyl chain and modifications of the isoindolinone core itself.

While nucleophilic substitution at the chloropropyl chain is the most direct derivatization pathway, modern organic synthesis offers more sophisticated approaches. Transition-metal-catalyzed cross-coupling reactions, for example, could potentially be used to form carbon-carbon bonds at the terminal position of the propyl chain, although this would likely require conversion of the chloride to a more reactive species like an iodide or an organometallic reagent.

Furthermore, the isoindolinone core itself is amenable to a variety of derivatization reactions. Recent advances in C-H functionalization have provided powerful tools for modifying aromatic and heterocyclic systems. organic-chemistry.org These methods could be applied to the benzo-fused ring of the isoindolinone to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Potential Derivatization Pathways:

| Reaction Type | Target Site | Potential Outcome |

| Nucleophilic Substitution | Chloropropyl chain | Introduction of a wide range of functional groups. |

| C-H Activation/Functionalization | Aromatic ring of isoindolinone | Introduction of aryl, alkyl, or other groups to the core structure. |

| Functionalization at C3 | C3 position of isoindolinone | Introduction of substituents to create stereocenters or further points of diversity. |

| Oxidation of Isoindolinone | C3-H bond | Conversion to 3-hydroxyisoindolinones, which are precursors to N-acyliminium ions. |

The continuous development of such synthetic methods will undoubtedly broaden the scope of accessible derivatives from 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-, enhancing its value as a versatile scaffold.

Future Perspectives in Synthetic Applications of the 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- Moiety

The future applications of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- are intrinsically linked to the broader trends in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The isoindolinone core is present in a number of approved drugs and is a focal point in the development of new therapeutic agents, including inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP1). nih.gov

The 2-(3-chloropropyl) moiety provides a convenient handle for the synthesis of targeted drug conjugates and bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where the isoindolinone part could serve as a ligand for a target protein, and the reactive handle allows for the attachment of a linker connected to an E3 ligase-recruiting moiety.

In the realm of materials science, the rigid and planar nature of the isoindolinone core, combined with the ability to introduce a wide range of functional groups via the chloropropyl chain, makes this compound an interesting building block for the synthesis of novel organic dyes, fluorescent probes, and polymers with tailored electronic and photophysical properties.

As synthetic methodologies become more sophisticated, particularly in the areas of asymmetric catalysis and late-stage functionalization, the strategic importance of well-designed building blocks like 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- will continue to grow. Its ability to serve as a linchpin in the assembly of complex molecules ensures its continued relevance in the pursuit of novel and functional chemical entities.

Q & A

Basic: What are the established synthetic routes for 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclization and functionalization. A common approach is:

Core Formation : Reacting isoindolinone precursors with 3-chloropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropyl substituent.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Yield Optimization : Adjusting reaction time (24–48 hours) and temperature (80–100°C) improves yields (typically 60–75%) .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (methylene protons of chloropropyl) and δ 4.0–4.5 ppm (isoindolinone ring protons).

- ¹³C NMR : Signals near 45 ppm (CH₂-Cl) and 170 ppm (lactam carbonyl).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₁H₁₂ClNO: 209.0584).

- IR Spectroscopy : Absorption bands at ~1680 cm⁻¹ (C=O stretch) .

Advanced: How can researchers resolve contradictions in reported biological activities of isoindolinone derivatives?

Methodological Answer:

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative Bioassays : Test derivatives under identical conditions (e.g., kinase inhibition assays at 10 µM concentration).

- Structural Correlation : Map substituent effects (e.g., chloropropyl vs. phenyl groups) on activity using QSAR models.

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., indole/isoindolinone SAR trends ).

Advanced: What strategies determine the stereochemical configuration of substituents in isoindolinone derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., for chiral centers introduced during synthesis) .

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Assigns configuration via comparison of experimental and simulated spectra .

Basic: What are the common functionalization sites for derivatizing the isoindolinone core?

Methodological Answer:

Key reactive sites include:

- Chloropropyl Chain : Nucleophilic substitution (e.g., replacing Cl with amines or thiols).

- Lactam Nitrogen : Alkylation or acylation to modify electronic properties.

- Aromatic Ring : Electrophilic substitution (e.g., nitration at position 5 or 6) .

Advanced: How does the 3-chloropropyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Leaving Group Efficiency : The Cl atom facilitates SN2 reactions with nucleophiles (e.g., NaN₃ in DMSO yields azido derivatives).

- Steric Effects : The propyl chain’s length may hinder bulkier nucleophiles (e.g., tert-butoxide vs. methoxide).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .

Basic: What purification methods are recommended for isolating high-purity samples?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30) to remove polar by-products.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold).

- TLC Monitoring : Rf = 0.4–0.6 (silica gel, ethyl acetate/hexane 1:1) .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration via logP analysis).

- Docking Studies : Predict binding affinities to targets (e.g., COX-2 active site using AutoDock Vina).

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves and lab coats to prevent skin contact (potential irritant).

- Waste Disposal : Neutralize chlorinated by-products with 10% NaOH before disposal .

Advanced: How do electronic effects of substituents impact the compound’s spectroscopic and reactive profiles?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Deshield adjacent protons (upfield NMR shifts) and reduce nucleophilicity.

- Electron-Donating Groups (e.g., OMe) : Increase electron density at the lactam carbonyl, altering IR stretching frequencies.

- Conjugation Effects : Extended π-systems (e.g., naphthyl substituents) shift UV-Vis absorption maxima .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.